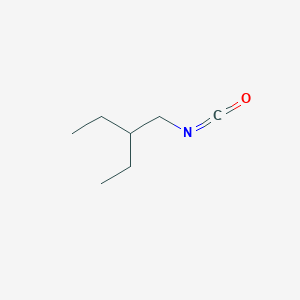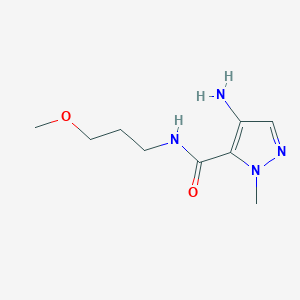
3-(2-fluorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)propanamide, also known as FPPP, is a chemical compound that belongs to the class of amides. FPPP has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities to the one have been studied for their neurokinin-1 (NK1) receptor antagonistic properties. These substances are of interest for their potential in treating conditions such as emesis and depression. For instance, an orally active, water-soluble NK1 receptor antagonist has been developed for clinical use, showing efficacy in preclinical tests relevant to these conditions (Harrison et al., 2001).
Selective Androgen Receptor Modulators
Another area of research involves selective androgen receptor modulators (SARMs), which are explored for treating androgen-dependent diseases. A particular study focused on the pharmacokinetics and metabolism of a SARM in rats, highlighting its low clearance, moderate volume of distribution, and extensive metabolism, which underscore its potential as a therapeutic agent (Wu et al., 2006).
TRPV1 Antagonists
Research into TRPV1 antagonists for treating pain and other conditions also aligns with interest in compounds like "3-(2-fluorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)propanamide". A series of 2-aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been investigated, with some compounds showing highly potent TRPV1 antagonism and efficacy in mouse models of neuropathic pain (Ryu et al., 2014).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-13-16(9-10-18(14)23-12-4-7-20(23)25)22-19(24)11-8-15-5-2-3-6-17(15)21/h2-3,5-6,9-10,13H,4,7-8,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPBQPVPWJXEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2652710.png)
![6-Acetyl-2-(4-acetylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)



![N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2652717.png)
![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)

![1,6,7-trimethyl-3,8-bis(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652721.png)

![1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2652727.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)
![Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-](/img/structure/B2652729.png)